(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine
Overview
Description
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, along with a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2-fluoro-5-(trifluoromethyl)nitrobenzene with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, which then reacts with hydrazine to form the desired hydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are often employed to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azo compounds, while reduction typically produces amines.
Scientific Research Applications
Chemistry
In chemistry, (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to modify biomolecules, potentially leading to the development of new drugs or diagnostic tools. Its ability to form stable derivatives with various biological targets makes it useful in bioconjugation studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine exerts its effects depends on its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine and trifluoromethyl groups can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-4-(trifluoromethyl)phenyl)hydrazine
- (2-Fluoro-3-(trifluoromethyl)phenyl)hydrazine
- (2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine
Uniqueness
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers.
Properties
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2/c8-5-2-1-4(7(9,10)11)3-6(5)13-12/h1-3,13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTBGXJERDIJGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679972 | |
Record name | [2-Fluoro-5-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093059-58-5 | |
Record name | [2-Fluoro-5-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-fluoro-5-(trifluoromethyl)phenyl]hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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